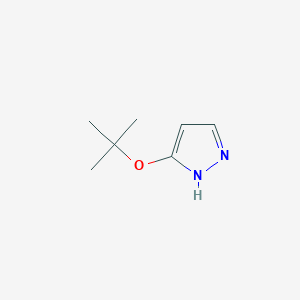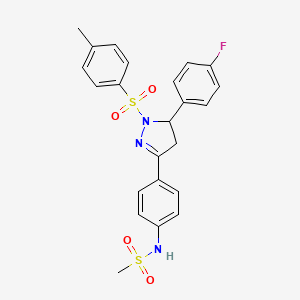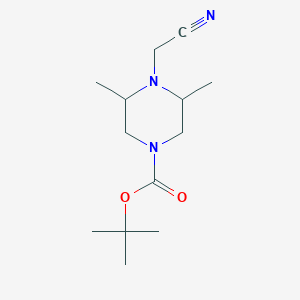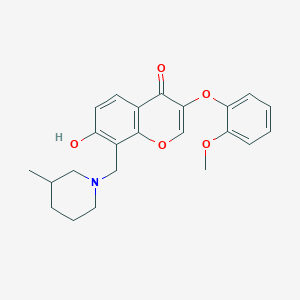![molecular formula C12H11N5S B2441641 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-61-1](/img/structure/B2441641.png)
7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a type of heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their wide range of biological activities . The compound contains a benzylthio group attached to the 7th position and a methyl group attached to the 3rd position of the triazolopyrimidine core .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazolopyrimidine core with a benzylthio group at the 7th position and a methyl group at the 3rd position . The exact structure can be determined using spectral data and elemental analyses .Scientific Research Applications
Cardiovascular Applications
The research conducted by T. Novinson et al. (1982) explored 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase from various tissues. Specifically, compounds like 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine were found to be potent in inhibiting cAMP PDE isolated from rabbit heart, indicating potential cardiovascular applications. Intravenous treatment with these compounds in dogs demonstrated a significant increase in cardiac output without affecting the heart rate, suggesting their promise as new cardiovascular agents (T. Novinson et al., 1982).
Antimicrobial Activity
A. El-Agrody et al. (2001) synthesized a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones through the reaction of 9-amino-7-(4’-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[1]benzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one with a variety of reagents. The antimicrobial activity of some synthesized compounds was tested, contributing to the field of antimicrobial research (A. El-Agrody et al., 2001).
Synthesis and Chemical Properties
M. Fizer et al. (2013) presented a new method of synthesis for 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione derivatives, expanding the chemical toolbox available for creating compounds with potential biological activities. Their work contributes to the foundational knowledge needed to explore these compounds' properties further (M. Fizer et al., 2013).
Potential Anticancer Agents
Y. Makisumi (1961) investigated the synthesis of s-triazolo[2, 3-α]pyrimidine derivatives and their condensation with benzaldehyde. The study aimed to produce compounds for potential evaluation as anticancer agents, highlighting the diverse applicability of triazolopyrimidine derivatives in medicinal chemistry (Y. Makisumi, 1961).
Heterocyclic Compound Synthesis
N. Pokhodylo et al. (2010) focused on synthesizing [1,2,3]triazolo[4,5-d]pyrimidine-7-thiones as building blocks for potentially biologically active compounds. By catalyzing the cyclization of 2-cyanoethanethioamide with arylazides and further reacting with triethyl orthoformate, they developed a method for creating diverse and potentially active heterocyclic compounds (N. Pokhodylo et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, effectively eliminating cancerous cells .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines . It has been shown to significantly inhibit the growth of these cell lines, demonstrating its potential as an effective anticancer agent . The compound’s action results in significant alterations in cell cycle progression and the induction of apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine are largely attributed to its structural resemblance to the nucleotide base pair of DNA and RNA . This allows it to interact with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
This compound has been shown to exhibit potent cytotoxic activities against various cancer cell lines . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit the growth of cancer cells by inhibiting protein kinases .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
7-benzylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-17-11-10(15-16-17)12(14-8-13-11)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGUWVAZHDKKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

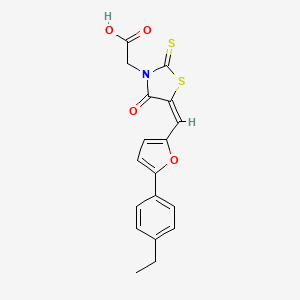
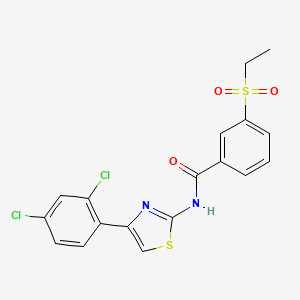
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-ethoxyphenoxy)acetate](/img/structure/B2441561.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-dimethylcarbamate](/img/structure/B2441565.png)
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2441566.png)
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)
